N-Desmethyl Azelastine-d4
Description
Background on Azelastine (B1213491) and its Metabolic Derivations in Research Contexts
Azelastine is a second-generation H1 receptor antagonist known for its use in treating allergic rhinitis and conjunctivitis. wikipedia.orgnih.gov In biomedical research, understanding its metabolic fate is crucial for characterizing its complete pharmacological profile. Azelastine is metabolized in the liver, primarily through oxidative N-demethylation by the cytochrome P450 (CYP) enzyme system. drugbank.comfda.gov This process converts Azelastine into its principal and pharmacologically active metabolite, N-Desmethyl Azelastine. wikipedia.orgdrugbank.comfda.gov
N-Desmethyl Azelastine also exhibits H1-receptor antagonist activity and has a significantly longer elimination half-life (approximately 54 hours) compared to the parent drug (around 22 hours), contributing to the medication's sustained effect. drugbank.commedchemexpress.com Research indicates that CYP3A4, CYP2D6, and to a lesser degree, CYP1A2 are the primary isoforms responsible for this metabolic conversion. drugbank.comcaymanchem.com The investigation of these compounds is essential for understanding the drug's efficacy and behavior in the body.
Table 1: Key Compounds in Azelastine Metabolism
| Compound | Role | Key Pharmacokinetic Feature |
|---|---|---|
| Azelastine | Parent Drug | Elimination half-life of approximately 22 hours. drugbank.com |
| N-Desmethyl Azelastine | Primary Active Metabolite | Longer elimination half-life of about 54 hours. drugbank.commedchemexpress.com |
Significance of Metabolite Investigation in Chemical and Biological Systems
The study of drug metabolites like N-Desmethyl Azelastine is a fundamental aspect of pharmacology and drug development. Investigating metabolites is significant for several reasons:
Characterizing Pharmacokinetics (PK) : The formation and elimination of metabolites influence the pharmacokinetic profile of a drug. The long half-life of N-Desmethyl Azelastine, for instance, extends the therapeutic window of Azelastine. drugbank.comnih.gov Studying its PK helps in designing dosing regimens and predicting drug accumulation.
Identifying Metabolic Pathways : Research into metabolite formation helps identify the specific enzymes involved, such as the CYP450 isoenzymes that metabolize Azelastine. caymanchem.com This knowledge is vital for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce these enzymes, altering the metabolism and plasma concentrations of Azelastine and its metabolite.
Bioanalytical Method Development : Accurate measurement of drug and metabolite levels in biological matrices like plasma or urine is essential for clinical and preclinical studies. nih.govekb.eg This requires the development of robust and validated analytical methods, where compounds like N-Desmethyl Azelastine-d4 play a crucial role. ekb.egveeprho.com
Fundamental Principles and Applications of Deuterated Analogues in Scientific Inquiry
This compound is a deuterated analogue, or stable isotope-labeled (SIL) version, of N-Desmethyl Azelastine. usbio.net Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron. In this compound, four hydrogen atoms have been replaced by deuterium atoms. usbio.net
Fundamental Principles: The key principle behind the use of deuterated analogues is that the substitution of hydrogen with deuterium results in a compound with a higher molecular weight but nearly identical chemical and physical properties to its non-labeled counterpart. clearsynth.comaptochem.com This subtle mass difference is the cornerstone of its application in modern analytical techniques.
Applications: The primary application of this compound is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.comscispace.comchromatographyonline.com The process involves:
Adding a precise, known amount of the deuterated standard to a biological sample (e.g., plasma) containing the unknown quantity of the analyte (N-Desmethyl Azelastine).
The sample then undergoes extraction and preparation procedures. Because the deuterated standard has virtually identical physicochemical properties to the analyte, it experiences the same degree of loss or degradation during sample handling and the same efficiency during ionization in the mass spectrometer. aptochem.comtexilajournal.com
In the mass spectrometer, the deuterated standard and the analyte are separated by their mass-to-charge ratio. The instrument measures the signal intensity for both compounds.
By comparing the signal ratio of the analyte to the known quantity of the internal standard, researchers can calculate the exact concentration of the analyte in the original sample with high precision and accuracy. clearsynth.comtexilajournal.com This method effectively corrects for variability in sample preparation and instrument response, overcoming issues like matrix effects where other components in the sample might suppress or enhance the analyte's signal. clearsynth.comwaters.com
Table 2: Comparative Properties of N-Desmethyl Azelastine and its Deuterated Analog
| Property | N-Desmethyl Azelastine | This compound |
|---|---|---|
| Chemical Formula | C₂₁H₂₂ClN₃O caymanchem.com | C₂₁H₁₈D₄ClN₃O usbio.net |
| Molecular Weight | 367.9 g/mol caymanchem.com | 371.9 g/mol usbio.net |
| Role in Research | Analyte (Compound to be measured) | Internal Standard for quantitative analysis veeprho.com |
Properties
Molecular Formula |
C₂₁H₁₈D₄ClN₃O |
|---|---|
Molecular Weight |
371.9 |
Synonyms |
4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone-d4; _x000B_Demethylazelastine-d4; |
Origin of Product |
United States |
Synthetic Strategies and Rigorous Analytical Characterization of N Desmethyl Azelastine D4
Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation
The synthesis of N-Desmethyl Azelastine-d4 is not a trivial process and involves strategic placement of deuterium atoms on a metabolically stable position of the molecule. The accepted location for the four deuterium atoms is on the aromatic phthalazinone ring, as indicated by its IUPAC name: 2-(azepan-4-yl)-4-(4-chlorobenzyl)phthalazin-1(2H)-one-5,6,7,8-d4. veeprho.com This ensures that the isotopic label is not lost through metabolic processes.
The most logical synthetic strategy involves the preparation of a deuterated precursor which is then incorporated into the final molecule. A plausible pathway begins with a commercially available deuterated starting material, Phthalic anhydride-d4. sigmaaldrich.com
The reaction mechanism proceeds as follows:
Formation of Deuterated Phthalazinone Core: Phthalic anhydride-d4 undergoes a cyclocondensation reaction with hydrazine (B178648) (N₂H₄). This reaction forms a stable, deuterated phthalazinone intermediate. This approach is a common and effective method for constructing the core phthalazinone heterocycle. nih.gov
Introduction of the Chlorobenzyl Group: The deuterated phthalazinone intermediate is then reacted with 4-chlorobenzyl chloride. This step attaches the chlorobenzyl moiety at the C4 position of the phthalazinone ring, yielding 4-(4-chlorobenzyl)-1(2H)-phthalazinone-d4.
Coupling with the Azepane Moiety: The final key step is the N-alkylation of the deuterated intermediate with a protected or suitable derivative of 4-amino-azepane (the N-desmethyl azepane ring). This coupling reaction forms the final this compound molecule.
This multi-step synthesis ensures that the deuterium atoms are stably integrated into the aromatic backbone of the molecule, far from sites of active metabolism, making it an ideal internal standard.
The purity of an isotopically labeled internal standard is paramount for its use in quantitative analysis. After synthesis, the crude this compound must undergo rigorous purification to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. A summary of a typical purification process is outlined below.
| Technique | Description | Typical Parameters |
|---|---|---|
| Preparative Reverse-Phase HPLC | The crude product is dissolved in a suitable solvent and injected into an HPLC system equipped with a preparative-scale column. The system separates compounds based on their polarity. | Column: C18 (10 µm, 250 x 21.2 mm) Mobile Phase: Gradient elution using Acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid). Flow Rate: ~20 mL/min Detection: UV at ~290 nm |
| Fraction Collection | The detector monitors the column eluent, and fractions corresponding to the this compound peak are collected automatically. | Fractions are collected based on UV absorbance thresholds corresponding to the main product peak. |
| Solvent Evaporation & Lyophilization | The collected fractions, containing the purified compound in the mobile phase, are combined. The organic solvent is removed under reduced pressure, and the remaining aqueous solution is freeze-dried (lyophilized). | This process yields the final product as a pure, solid powder. |
This purification process effectively isolates the desired deuterated compound with high chemical purity, which is then confirmed by the analytical techniques described below.
Advanced Spectroscopic and Chromatographic Confirmation of Isotopic Labeling
Once purified, the identity, chemical purity, and isotopic enrichment of this compound must be unequivocally confirmed. This is achieved through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and analytical chromatography.
Mass spectrometry is the definitive technique for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement that can confirm the elemental composition.
The molecular formula of N-Desmethyl Azelastine (B1213491) is C₂₁H₂₂ClN₃O, giving a monoisotopic mass of 367.1451 Da. caymanchem.comnih.gov The deuterated analogue, this compound (C₂₁H₁₈D₄ClN₃O), has an expected monoisotopic mass of approximately 371.1702 Da. nih.gov The observed mass difference of +4 Da confirms the incorporation of four deuterium atoms.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which further confirms the structure and the location of the label.
| Parameter | Unlabeled N-Desmethyl Azelastine | This compound | Interpretation |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₂ClN₃O | C₂₁H₁₈D₄ClN₃O | Replacement of 4 H atoms with 4 D atoms. |
| Monoisotopic Mass | 367.1451 Da | 371.1702 Da | Mass shift of +4.0251 Da confirms incorporation of 4 deuterium atoms. |
| Precursor Ion [M+H]⁺ (m/z) | ~368.15 | ~372.18 | The parent ion in the labeled compound is 4 mass units higher. |
| Major Fragment Ion (m/z) | ~243.08 (Loss of azepane ring) | ~247.11 (Loss of azepane ring) | The fragment containing the phthalazinone-d4 ring retains the +4 mass shift, confirming the label's location. |
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the exact position of the deuterium labels. Since deuterium (²H) is not observed in a standard proton (¹H) NMR spectrum, its incorporation is confirmed by the disappearance of the corresponding proton signals.
The aromatic region of the ¹H NMR spectrum of unlabeled N-Desmethyl Azelastine would show distinct signals for the four protons on the phthalazinone ring. In the spectrum of this compound, these signals are absent, while all other signals corresponding to the chlorobenzyl and azepane protons remain. This provides unambiguous proof of the label's position.
| Proton Environment | Expected ¹H Chemical Shift (δ, ppm) for Unlabeled Compound | Observation in ¹H NMR of this compound |
|---|---|---|
| Phthalazinone Aromatic Protons (4H) | ~7.8 - 8.3 | Signals are absent |
| Chlorobenzyl Aromatic Protons (4H) | ~7.2 - 7.4 | Signals are present |
| Chlorobenzyl Methylene Protons (-CH₂-) | ~4.2 | Signal is present |
| Azepane Ring Protons (multiple) | ~1.8 - 3.5 | Signals are present |
Analytical High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to determine the final chemical purity of the labeled compound. The compound is injected into the system, and the resulting chromatogram is analyzed. Purity is typically assessed by the area percentage of the main product peak relative to any impurity peaks. A purity level of >98% is generally required for use as an internal standard.
Isotopic labeling with deuterium has a negligible effect on the polarity of the molecule, so the retention time of this compound is expected to be nearly identical to that of its unlabeled counterpart under the same chromatographic conditions. ekb.eg
| Parameter | Typical Value / Condition |
|---|---|
| Chromatography System | UPLC or HPLC system with UV/PDA detector |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Typical gradient from 10% B to 90% B over several minutes |
| Flow Rate | 0.4 mL/min |
| Detection Wavelength | 290 nm |
| Expected Purity | >98% (by peak area) |
Development and Validation of Advanced Bioanalytical Methodologies Utilizing N Desmethyl Azelastine D4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity. researchgate.netchromatographyonline.com The development of a reliable LC-MS/MS method involves the careful optimization of several key parameters to ensure accurate and reproducible quantification of the target analytes.
Effective chromatographic separation is fundamental to a successful LC-MS/MS assay. It aims to resolve the analytes of interest from endogenous matrix components, thereby minimizing interference and enhancing detection sensitivity. nih.gov The optimization process typically involves adjusting the mobile phase composition, selecting an appropriate stationary phase (column), and fine-tuning the flow rate and column temperature.
Key objectives during optimization include achieving symmetrical peak shapes, adequate resolution between analytes and potential interferences, and a short run time to allow for high-throughput analysis. researchgate.netnih.gov For the analysis of azelastine (B1213491) and N-desmethylazelastine, reversed-phase columns, such as C8 or C18, are commonly employed. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to facilitate efficient ionization. researchgate.netjcpjournal.org Isocratic elution, where the mobile phase composition remains constant, is often sufficient for separation. nih.gov
Table 1: Example of Optimized Chromatographic Conditions for Azelastine Analysis
| Parameter | Condition |
| Column | YMC C8 |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v) |
| Flow Rate | 0.25 mL/min |
| Run Time | < 2.0 minutes |
This table is based on data for the analysis of the parent drug, azelastine, and illustrates typical parameters that would be optimized for its metabolite as well.
Mass spectrometry offers unparalleled selectivity and sensitivity for detecting analytes after chromatographic separation. Electrospray ionization (ESI) is a commonly used technique that generates charged ions from the analytes in the liquid phase before they enter the mass spectrometer. researchgate.netnih.gov It is particularly effective for polar and semi-polar molecules like azelastine and its metabolites.
The most widely used detection strategy in quantitative bioanalysis is Multiple Reaction Monitoring (MRM). researchgate.net In MRM, the first stage of the tandem mass spectrometer (the first quadrupole) is set to isolate a specific ion corresponding to the analyte, known as the precursor ion ([M+H]+). This precursor ion is then fragmented in a collision cell. The second stage of the mass spectrometer (the third quadrupole) is set to monitor a specific, characteristic fragment ion, known as the product ion. This two-stage filtering process significantly enhances selectivity by minimizing background noise.
For N-desmethylazelastine and its deuterated internal standard, N-Desmethyl Azelastine-d4, specific precursor-to-product ion transitions are selected and optimized to achieve the highest signal intensity.
Table 2: Illustrative MRM Transitions for Azelastine and an Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Azelastine | 382.2 | 112.2 |
| Clomipramine (Internal Standard) | 315.3 | 228.0 |
This table shows established MRM transitions for the parent drug, azelastine, and a structural analog internal standard. Similar principles of selecting a precursor and a stable product ion would be applied to N-desmethylazelastine and its d4-labeled counterpart.
Biological samples like plasma and urine are complex mixtures containing numerous endogenous components such as salts, lipids, and proteins. longdom.org These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov
Matrix effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal). nih.govlongdom.org Ion suppression is more common and occurs when co-eluting matrix components compete with the analyte for ionization, reducing its efficiency. chromatographyonline.comlongdom.org These effects can compromise the accuracy, precision, and sensitivity of an assay. nih.gov Therefore, assessing and mitigating matrix effects is a mandatory step in method development and validation. nih.gov Strategies to overcome these effects include optimizing sample preparation to remove interfering substances, improving chromatographic separation to resolve the analyte from matrix components, and, most importantly, using a suitable internal standard. chromatographyonline.comnih.gov
Role of this compound as an Internal Standard in Quantitative Analysis
An internal standard (IS) is crucial for accurate quantification in LC-MS/MS as it compensates for variability throughout the analytical process. cerilliant.com this compound is considered an ideal internal standard for the quantification of N-desmethylazelastine because it is a stable isotope-labeled (SIL) version of the analyte itself. veeprho.comhexonsynth.com
SIL internal standards are the preferred choice because they have nearly identical physicochemical properties to the unlabeled analyte. researchgate.netscispace.com This means they behave similarly during sample extraction, chromatography, and ionization. researchgate.net By adding a known amount of this compound to every sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the IS to the same extent. cerilliant.com The final concentration is determined by the ratio of the analyte's response to the IS's response, which remains constant even if absolute signal intensities vary, thereby ensuring high precision and accuracy. wikipedia.org
The use of a stable isotope-labeled internal standard like this compound is the foundation of Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful quantitative technique regarded as a high-accuracy method in analytical chemistry. wikipedia.orgyoutube.com
The core principle involves adding a known quantity of an isotopically enriched standard (the "spike") to a sample containing the analyte of an unknown quantity. wikipedia.orgyoutube.com This addition effectively "dilutes" the isotopic enrichment of the spike. wikipedia.org The mass spectrometer is then used to measure the ratio of the naturally occurring analyte to the isotopically labeled standard. youtube.com Because the amount of the added standard is known, this measured ratio allows for the precise calculation of the original amount of the analyte in the sample. A key advantage of IDMS is that it relies on signal ratios rather than absolute signal intensities, which minimizes errors from sample loss during preparation or variations in instrument performance. wikipedia.orgyoutube.com
While stable isotope-labeled internal standards are considered the gold standard, careful selection is necessary. scispace.com Deuterium (B1214612) (²H or D) is a commonly used isotope for labeling because it is relatively inexpensive and easy to incorporate into a molecule. hilarispublisher.com
Key criteria for selecting a deuterated internal standard like this compound include:
Isotopic Purity: The internal standard should have a high degree of isotopic enrichment to avoid interference with the signal of the unlabeled analyte. cerilliant.com
Mass Differentiation: The mass difference between the labeled standard and the analyte should be sufficient (ideally 3 or more mass units) to prevent spectral overlap. imreblank.ch
Stability of Labels: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or during sample processing. cerilliant.com
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure it experiences the same matrix effects. However, a slight chromatographic shift, where deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts, can occur and must be considered during method development. hilarispublisher.comchromforum.org
By carefully considering these factors, this compound can be effectively utilized to develop highly accurate and reliable bioanalytical methods for its unlabeled counterpart.
Method Validation Parameters for Research Applications
The validation of a bioanalytical method is a critical process that demonstrates its reliability for its intended purpose. For research applications involving this compound as an internal standard, validation is performed according to established guidelines to ensure that the method is accurate, precise, and specific for the quantification of N-desmethyl azelastine.
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, impurities, and matrix components. Selectivity is demonstrated by analyzing blank samples from multiple sources to investigate the presence of interfering peaks at the retention time of the analyte and the internal standard.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, specificity is achieved through a combination of chromatographic separation and mass filtering. The use of this compound is particularly advantageous. While it co-elutes with the unlabeled N-desmethyl azelastine, it is distinguished by its higher mass-to-charge ratio (m/z) due to the four deuterium atoms. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, virtually eliminating interferences and ensuring unambiguous identification and quantification.
Table 1: Example MRM Transitions for demonstrating Specificity
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| N-Desmethyl Azelastine | 388.2 | 145.1 |
Note: Data are illustrative and may vary based on the specific instrumentation and analytical conditions.
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across several days. The acceptance criteria typically require the mean accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). fda.gov The stable isotope internal standard, this compound, is crucial for achieving high accuracy and precision by compensating for any random or systematic errors that may occur during the analytical process.
Table 2: Illustrative Accuracy and Precision Data for N-Desmethyl Azelastine Quantification | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. ± SD (ng/mL) | Accuracy (%) | Precision (%CV) | | LLOQ | 0.50 | 0.54 ± 0.05 | 108.0 | 9.3 | 0.56 ± 0.07 | 112.0 | 12.5 | | Low | 1.50 | 1.45 ± 0.11 | 96.7 | 7.6 | 1.48 ± 0.13 | 98.7 | 8.8 | | Medium | 7.50 | 7.82 ± 0.45 | 104.3 | 5.8 | 7.69 ± 0.51 | 102.5 | 6.6 | | High | 15.00 | 14.65 ± 0.81 | 97.7 | 5.5 | 14.88 ± 0.94 | 99.2 | 6.3 |
Note: LLOQ = Lower Limit of Quantification; QC = Quality Control; Conc. = Concentration; SD = Standard Deviation; %CV = Percent Coefficient of Variation. Data are for illustrative purposes.
Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a defined range. A calibration curve is established by analyzing a series of calibration standards prepared by spiking known amounts of N-desmethyl azelastine into a blank biological matrix. A fixed amount of the internal standard, this compound, is added to each standard.
The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is applied to the data. The acceptance criterion for the correlation coefficient (r²) is typically ≥0.99. savaglobal.com
Table 3: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 0.50 | 1,250 | 24,850 | 0.0503 | 0.51 | 102.0 |
| 1.00 | 2,510 | 25,100 | 0.1000 | 0.98 | 98.0 |
| 2.50 | 6,300 | 25,250 | 0.2495 | 2.53 | 101.2 |
| 5.00 | 12,450 | 24,980 | 0.4984 | 5.01 | 100.2 |
| 10.00 | 25,300 | 25,150 | 1.0060 | 10.08 | 100.8 |
Note: IS = Internal Standard (this compound). Regression Equation: y = 0.1002x + 0.0002; r² = 0.9998. Data are for illustrative purposes.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. quanterix.com The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. quanterix.comresearchgate.net
The LOQ is typically established as the lowest calibration standard that meets the acceptance criteria for accuracy (within 20% of the nominal value) and precision (≤20% CV). fda.gov The LOD can be estimated based on the signal-to-noise ratio (commonly 3:1), or calculated from the standard deviation of the response and the slope of the calibration curve. ijper.org
LOD ≈ 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
LOQ ≈ 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
For methods utilizing this compound, the high sensitivity of modern LC-MS/MS instrumentation allows for LOQs in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies. nih.govresearchgate.net
Extraction recovery is the efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix. The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting, undetected components from the sample matrix. nih.gov
Both parameters are critical to evaluate, especially in complex matrices like plasma or blood. nih.govresearchgate.net this compound is the ideal tool to assess and compensate for these effects. Since the internal standard is added at the beginning of sample preparation and has nearly identical physicochemical properties to the analyte, it experiences similar extraction loss and matrix effects. By using the analyte-to-internal standard peak area ratio for quantification, these variations are effectively normalized.
Assessment involves comparing the response of the analyte in different sample sets:
Set A: Analyte spiked into a processed blank matrix extract.
Set B: Analyte extracted from the biological matrix.
Set C: Analyte in a neat solution.
Extraction Recovery (%) = (Peak Area of Set B / Peak Area of Set A) × 100
Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set C) × 100
Table 4: Example Recovery and Matrix Effect Data
| QC Level | Mean Peak Area (Set B) | Mean Peak Area (Set A) | Mean Peak Area (Set C) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|---|---|
| Low | 11,560 | 12,980 | 13,550 | 89.1 | 95.8 |
| High | 118,450 | 132,100 | 136,780 | 89.7 | 96.6 |
Note: A matrix effect value of 100% indicates no effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement. Data are for illustrative purposes.
Sample Preparation Techniques for Complex Biological Matrices
The primary goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. nih.gov The choice of technique depends on the matrix, the analyte's properties, and the required sensitivity. This compound is added prior to extraction to account for any variability in the procedure.
Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample (e.g., plasma, serum) to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While fast, it may result in less clean extracts and significant matrix effects.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the extraction of the analyte into the organic layer, which is then evaporated and reconstituted for analysis. LLE provides cleaner extracts than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent packed in a cartridge to isolate the analyte from the sample. lcms.cz The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of solvent. SPE can significantly reduce matrix effects and improve sensitivity. lcms.cz
The selection of the appropriate technique is a balance between the need for sample cleanliness, throughput, and cost, with SPE generally providing the highest quality extract for complex bioanalytical applications.
Mechanistic Investigations of Azelastine Metabolism and N Desmethylation Pathways
Identification of Enzymes Catalyzing N-Desmethylation (e.g., Cytochrome P450 Isoforms)
The oxidative metabolism of azelastine (B1213491) to N-desmethylazelastine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver wikipedia.orgcaymanchem.com. In vitro studies using human liver microsomes and recombinant human CYP isoforms have pinpointed several key enzymes involved in this N-demethylation reaction caymanchem.comnih.gov.
Research has shown that the N-demethylation of azelastine is catalyzed by multiple CYP isoforms, chiefly CYP3A4 and CYP2D6, with a minor contribution from CYP1A2 caymanchem.comnih.gov. Studies using human liver microsomes revealed that the kinetics of this reaction are biphasic, suggesting the involvement of at least two enzymes with different affinities for the substrate: a high-affinity and a low-affinity component nih.gov. Further investigations with recombinant enzymes have helped to delineate the specific contributions of each isoform. On average, the relative contributions to azelastine N-demethylation in human liver microsomes are estimated to be 76.6% for CYP3A4, 21.8% for CYP2D6, and 3.9% for CYP1A2, though these percentages can vary among individuals nih.gov.
Enzyme kinetic studies have been instrumental in characterizing the affinity of different CYP isoforms for azelastine. By analyzing reaction rates at various substrate concentrations, researchers have determined the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of its maximum.
In human liver microsomes, the biphasic nature of azelastine N-demethylation is characterized by a high-affinity component with a Kₘ value of approximately 2.4 µM and a low-affinity component with a Kₘ of about 79.7 µM nih.gov. Studies using recombinant CYPs expressed in baculovirus-infected insect cells have correlated these activities with specific isoforms. Recombinant CYP2D6 demonstrated a high affinity for azelastine, with a Kₘ value of 2.1 µM, closely matching the high-affinity component observed in liver microsomes. Conversely, recombinant CYP3A4 and CYP1A2 showed lower affinities, with Kₘ values of 51.1 µM and 125.4 µM, respectively, which align with the low-affinity component nih.gov.
| Enzyme System | Kₘ Value (µM) | Affinity Component |
| Human Liver Microsomes | 2.4 ± 1.3 | High-Affinity |
| Human Liver Microsomes | 79.7 ± 12.8 | Low-Affinity |
| Recombinant CYP2D6 | 2.1 | High-Affinity |
| Recombinant CYP3A4 | 51.1 | Low-Affinity |
| Recombinant CYP1A2 | 125.4 | Low-Affinity |
Data sourced from Nakajima, M., et al. (1999) nih.gov.
To further confirm the roles of specific CYP isoforms, researchers employ chemical inhibitors with known specificity for certain enzymes. The formation of N-desmethylazelastine is significantly reduced in the presence of potent inhibitors of CYP3A4 and CYP2D6.
In human liver microsome preparations, ketoconazole, a strong inhibitor of CYP3A4, markedly inhibits azelastine N-demethylase activity, with a 50% inhibitory concentration (IC₅₀) of 0.08 µM nih.gov. Bufuralol, a known substrate and inhibitor of CYP2D6, was found to inhibit the high-affinity component of the reaction, causing the biphasic kinetic plot to become monophasic nih.gov. Conversely, inhibitors for other CYP enzymes had weaker effects nih.gov.
Furthermore, studies have examined the potential for azelastine and its metabolite, N-desmethylazelastine, to act as inhibitors of CYP enzymes. Both compounds were found to competitively inhibit CYP2D6, CYP2C9, CYP2C19, and CYP3A4 activities, with the most potent inhibition observed on CYP2D6 nih.gov. This suggests a potential for drug-drug interactions if azelastine is co-administered with other drugs metabolized by these pathways nih.gov.
| CYP Isoform Inhibited | Inhibitor | Inhibition Constant (Kᵢ, µM) | Type of Inhibition |
| CYP2D6 | Azelastine | 1.2 ± 0.1 | Competitive |
| CYP2D6 | N-Desmethylazelastine | 1.5 ± 0.2 | Competitive |
| CYP3A4 | Azelastine | 23.7 ± 4.6 | Competitive |
| CYP3A4 | N-Desmethylazelastine | 13.2 ± 2.3 | Competitive |
| CYP2C9 | Azelastine | 13.9 ± 1.8 | Competitive |
| CYP2C9 | N-Desmethylazelastine | 15.0 ± 3.1 | Competitive |
| CYP2C19 | Azelastine | 21.9 ± 2.2 | Competitive |
| CYP2C19 | N-Desmethylazelastine | 7.3 ± 1.6 | Competitive |
Data sourced from Katoh, M., et al. (2000) nih.gov.
Comparative Metabolic Studies Across Research Models (e.g., In Vitro, Non-Human Animal Models)
Comparing metabolic pathways across different models is essential for extrapolating preclinical data to humans. The metabolism of azelastine has been studied in in vitro systems (like human and rat liver microsomes) and in non-human animal models such as rats and guinea pigs semanticscholar.orgnih.govnih.gov.
In vivo studies following oral administration to rats and guinea pigs have confirmed that N-desmethylazelastine is a major metabolite in these species, consistent with findings in humans semanticscholar.org. Incubation of azelastine with rat liver microsomes also resulted in the formation of N-desmethylazelastine, demonstrating a correlation between the in vitro and in vivo findings in this species semanticscholar.org. A pharmacokinetic study in guinea pigs further characterized the profile of azelastine and N-desmethylazelastine, noting that the clearance of the parent drug was faster than that of its desmethyl metabolite nih.gov. While these animal models replicate the primary N-desmethylation pathway, quantitative differences in enzyme expression and activity can lead to variations in the rate and extent of metabolite formation compared to humans. Such comparative studies are vital for validating the relevance of toxicological animal data for human risk assessment.
Deuterium (B1214612) Isotope Effects in Metabolic Transformations
The use of stable isotope-labeled compounds, such as those containing deuterium (a heavy isotope of hydrogen), is a powerful tool in metabolic research. The compound N-Desmethyl Azelastine-d4 is a deuterated analog used as an internal standard in bioanalytical methods for accurate quantification acanthusresearch.com. Beyond its analytical use, deuteration of a parent drug at a site of metabolism can be used to probe reaction mechanisms through the kinetic isotope effect (KIE).
The KIE occurs because a carbon-deuterium (C-D) bond is stronger and broken more slowly than a carbon-hydrogen (C-H) bond. For many CYP450-catalyzed reactions, including N-demethylation, the cleavage of a C-H bond is a rate-limiting step nih.govnih.gov. Therefore, replacing the hydrogens on the N-methyl group of azelastine with deuterium would be expected to slow the rate of its conversion to N-desmethylazelastine.
While specific studies detailing the KIE for azelastine N-desmethylation were not found in the reviewed literature, the principle is well-established for other drugs metabolized by CYP enzymes nih.govnih.govjuniperpublishers.com. A significant KIE often manifests as a reduced rate of metabolite formation and, consequently, a lower systemic clearance and longer half-life of the parent drug juniperpublishers.com. Another potential consequence is "metabolic switching," where the inhibition of one metabolic pathway via deuteration can increase the metabolic flux through alternative pathways nih.govnih.gov. For azelastine, this could theoretically lead to increased formation of other metabolites, such as 6-hydroxyazelastine. However, without direct experimental data for a deuterated azelastine analog, the precise magnitude of the KIE and the potential for metabolic switching in its biotransformation remain speculative.
Applications of N Desmethyl Azelastine D4 in Pharmacokinetic and Metabolic Research Methodologies
Use in Mechanistic Drug Disposition Studies
Mechanistic drug disposition studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a drug, rely on the accurate quantification of the parent drug and its metabolites in various biological matrices. N-Desmethyl Azelastine-d4 is an indispensable tool in this context, serving as an ideal internal standard for the quantification of N-Desmethyl Azelastine (B1213491). veeprho.com
The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is to correct for variability during the analytical process. scispace.comaptochem.com An ideal internal standard co-elutes with the analyte and exhibits the same behavior during sample extraction, handling, and ionization in the mass spectrometer's source. aptochem.com Because this compound is chemically identical to the analyte, it effectively compensates for fluctuations in sample recovery and matrix effects—where other components in a complex sample (like plasma or urine) suppress or enhance the ionization of the target analyte. clearsynth.com
Research Findings: In studies investigating the pharmacokinetics of Azelastine, researchers must quantify the formation and elimination of its key metabolite, N-Desmethyl Azelastine. drugbank.comnih.gov By adding a known quantity of this compound to each biological sample at the beginning of the workflow, analysts can calculate the precise concentration of the endogenously formed N-Desmethyl Azelastine. The ratio of the mass spectrometer signal of the analyte to the signal of the SIL-IS remains constant even if the absolute signal intensity varies between samples. This ensures high precision and accuracy, which are critical for building reliable pharmacokinetic models. texilajournal.com The use of a SIL-IS like this compound is considered the gold standard for quantitative bioanalysis in drug metabolism studies. scispace.comresearchgate.net
| Analytical Step | Potential Source of Variability | How this compound Compensates |
| Sample Preparation | Incomplete extraction recovery | Experiences identical losses as the analyte, keeping the analyte/IS ratio constant. |
| Chromatography | Minor shifts in retention time | Co-elutes with the analyte, ensuring simultaneous detection. aptochem.com |
| Mass Spectrometry | Ion suppression or enhancement | Experiences identical matrix effects, preserving the accuracy of the ratio. clearsynth.comtexilajournal.com |
| Injection Volume | Instrument variability | Any variation in injected volume affects both analyte and IS proportionally. |
| This interactive table illustrates the role of this compound in mitigating common sources of error in bioanalytical methods. |
Tracer Applications for Elucidating Metabolic Fluxes and Pathways
While this compound itself is not typically used as a tracer to discover new metabolic pathways, it is a critical component in studies designed to quantify the rate and extent of known metabolic transformations—a concept known as metabolic flux. symeres.comevitachem.com The primary metabolic pathway of interest here is the N-demethylation of Azelastine to its active metabolite, N-Desmethyl Azelastine. caymanchem.com This conversion is mediated principally by cytochrome P450 (CYP) enzymes. drugbank.comgeneesmiddeleninformatiebank.nl
| Enzyme Family | Specific Isoforms Involved | Role in Azelastine Metabolism |
| Cytochrome P450 | CYP3A4, CYP2D6 | Primary enzymes responsible for the oxidative N-demethylation of Azelastine to N-Desmethyl Azelastine. caymanchem.comdrugbank.com |
| Cytochrome P450 | CYP1A2, CYP2C19 | Contribute to the metabolism of Azelastine to a lesser extent. caymanchem.comgeneesmiddeleninformatiebank.nl |
| This table details the key enzymes involved in the metabolic pathway quantified using this compound as an internal standard. |
Contribution to Quantitative Proteomics and Metabolomics Research (where relevant to drug metabolism)
The application of this compound extends to the fields of quantitative proteomics and metabolomics, specifically in studies aiming to connect protein expression with metabolic function. nih.govnih.gov In this context, this compound facilitates the "targeted metabolomics" portion of the research, which involves the precise measurement of a specific, known metabolite.
Research Findings: A key goal in pharmacogenomics and personalized medicine is to understand how variations in the expression of drug-metabolizing enzymes affect a patient's ability to process a drug. Quantitative proteomics can be used to measure the levels of specific CYP enzymes (e.g., CYP3A4, CYP2D6) in a tissue sample, such as a liver biopsy. nih.govmdpi.com Simultaneously, targeted metabolomics, enabled by the use of this compound as an internal standard, can be used to accurately measure the rate of N-Desmethyl Azelastine formation in the same tissue.
By correlating the proteomic data (enzyme levels) with the metabolomic data (metabolic activity), researchers can establish a direct link between the abundance of a specific protein and its functional consequence on drug metabolism. researchgate.netnih.gov For example, such studies could demonstrate that individuals with lower expression of CYP3A4 protein exhibit a correspondingly lower rate of Azelastine metabolism. This integrated "omics" approach, which depends on the highly accurate quantification afforded by stable isotope-labeled standards like this compound, is powerful for predicting drug responses and understanding inter-individual variability. caymanchem.comnih.gov
Analytical Stability and Impurity Profiling of N Desmethyl Azelastine D4 Reference Standards
Forced Degradation Studies and Identification of Degradation Products
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating properties of analytical methods. While specific forced degradation studies on N-Desmethyl Azelastine-d4 are not extensively published, significant insights can be drawn from the comprehensive stability studies conducted on its parent compound, Azelastine (B1213491). nih.govresearchgate.net The degradation pathways of this compound are expected to be analogous to those of Azelastine given their structural similarity.
Studies on Azelastine hydrochloride have shown that it degrades under various stress conditions, including acidic, alkaline, neutral hydrolytic, oxidative, and photolytic stress. researchgate.netnih.gov Significant degradation has been observed in alkaline, oxidative, and photolytic conditions. researchgate.net The primary degradation products identified for Azelastine include those resulting from oxidation and hydrolysis. nih.gov One potential degradation product of particular note is N-Nitroso Desmethyl Azelastine, which can form under specific conditions. simsonpharma.comsynzeal.com
Based on the data from Azelastine, the forced degradation of this compound would likely yield a similar profile of degradants. The deuteration on the azepane ring is generally stable but could be susceptible to back-exchange under harsh acidic or basic conditions. researchgate.net
| Stress Condition | Potential Degradation Products of this compound | Observations based on Azelastine HCl Studies |
|---|---|---|
| Acidic Hydrolysis | Minor degradation products | The drug shows some degradation under acidic conditions. nih.gov |
| Alkaline Hydrolysis | Hydrolytic degradation products | Significant degradation is observed in alkaline solutions. researchgate.net |
| Oxidative (e.g., H₂O₂) | N-Oxide and other oxidative products | The molecule is susceptible to oxidation, forming products like Azelastine N-Oxide. nih.govdaicelpharmastandards.com |
| Photolytic | Photodegradation products | Significant degradation occurs upon exposure to light. researchgate.net |
| Thermal | Minimal degradation | The drug is relatively stable under thermal stress compared to other conditions. nih.govresearchgate.net |
Assessment of Stability in Various Analytical Conditions and Solvents
The stability of this compound in solutions used for preparing stock, calibration standards, and quality control samples is crucial for the integrity of analytical measurements. The choice of solvent and the pH of the medium can significantly impact its stability.
Deuterated standards require careful handling to prevent deuterium-hydrogen exchange, which would compromise their function as internal standards. It is generally recommended to avoid storing deuterated compounds in acidic or basic solutions for extended periods. researchgate.net For N-desmethyl Azelastine, solubility has been noted in Dimethyl Sulfoxide (DMSO). caymanchem.comglpbio.com For many deuterated standards, methanol (B129727) is also a common solvent for preparing stock solutions, which are then typically stored at low temperatures (e.g., 4°C). researchgate.net The stability of the non-deuterated N-desmethyl Azelastine in stock solutions has been established at -20°C for one month and at -80°C for up to six months. glpbio.com
| Condition/Solvent | Stability Concern | Recommendation |
|---|---|---|
| Methanol | Generally stable | Suitable for stock solutions; store at low temperatures (4°C to -20°C). researchgate.net |
| DMSO | Generally stable | A suitable solvent for creating concentrated stock solutions. glpbio.com |
| Acidic Aqueous Solutions (Low pH) | Potential for D-H exchange | Avoid prolonged storage; prepare fresh as needed. researchgate.net |
| Basic Aqueous Solutions (High pH) | Potential for D-H exchange and chemical degradation | Avoid prolonged storage; prepare fresh as needed. researchgate.netresearchgate.net |
| Repeated Freeze-Thaw Cycles | Potential for degradation | Aliquot stock solutions into single-use vials to avoid repeated cycling. glpbio.com |
Characterization and Control of Related Substances and Impurities
The purity of a reference standard is paramount. For deuterated internal standards like this compound, impurities can arise from the synthetic process or degradation and may include isotopic and non-isotopic species.
A critical impurity in any deuterated standard is the presence of its corresponding unlabeled analogue (isotopologue). tandfonline.com The presence of unlabeled N-Desmethyl Azelastine in the this compound reference material can contribute to the analytical signal of the analyte, leading to an overestimation of the analyte's concentration. tandfonline.com Therefore, manufacturers of deuterated standards must have stringent specifications for the level of the unlabeled drug, which should be clearly stated in the Certificate of Analysis. tandfonline.com
Other potential impurities are related substances from the synthesis of the parent drug, Azelastine. These can include starting materials, intermediates, or byproducts. Some known impurities of Azelastine include Azelastine EP Impurity A (Benzohydrazide), Impurity B, Impurity C, and Impurity D. daicelpharmastandards.compharmaffiliates.comsynzeal.com Another significant process-related impurity could be N-Nitroso Desmethyl Azelastine, a potential genotoxic impurity. simsonpharma.com
| Impurity | Type | Potential Impact on Analysis |
|---|---|---|
| N-Desmethyl Azelastine (unlabeled) | Isotopic | Direct interference with analyte signal, causing inaccurate quantification. tandfonline.com |
| N-Nitroso Desmethyl Azelastine | Process-related | Potential safety concern and may interfere chromatographically. simsonpharma.comsynzeal.com |
| Azelastine-related compounds (e.g., Impurity B, D) | Process-related | May co-elute and interfere with the analyte or internal standard peaks. daicelpharmastandards.com |
| Azelastine N-Oxide | Degradation/Process-related | Indicates degradation of the material; may interfere with analysis. simsonpharma.com |
| Lower or higher deuterated species (d3, d5) | Isotopic | Can affect the mass accuracy and isotopic distribution pattern. |
Long-Term Storage and Handling Considerations for Reference Materials
Proper long-term storage and handling are essential to maintain the integrity and purity of this compound reference material until its expiration date. Recommendations are often based on data from the non-deuterated analogue and general best practices for chemical reference standards.
For solid N-desmethyl Azelastine, long-term stability of at least four years has been established when stored at -20°C. caymanchem.com This is the recommended storage condition for the solid this compound reference material to minimize degradation over time. Once a solution is prepared, it should be stored in tightly sealed containers at low temperatures, such as -20°C or -80°C, to maintain stability. glpbio.com It is also advisable to protect the material from light, given the known photolytic degradation of Azelastine. researchgate.net General handling procedures include recording the date of opening on the container and avoiding repeated freeze-thaw cycles by preparing single-use aliquots. glpbio.commeshlist.net
Summary of Recommended Storage and Handling:
Solid Material: Store at -20°C in a tightly sealed container, protected from light. caymanchem.com
Stock Solutions: Store in aliquots at -20°C to -80°C. glpbio.com Use within validated stability periods (e.g., 1 month at -20°C, 6 months at -80°C). glpbio.com
Handling: Allow the container to reach room temperature before opening to prevent condensation. Use calibrated equipment for weighing and dispensing. Record all usage and preparation details.
Emerging Research Frontiers and Methodological Advancements
Integration with High-Resolution Mass Spectrometry and Untargeted Metabolomics
The advent of High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-QTOF-MS), has revolutionized the field of metabolomics. mdpi.com Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological sample, relies on the accuracy and resolving power of HRMS to identify thousands of molecular features. mdpi.comnih.gov
In these complex analyses, stable isotope-labeled internal standards such as N-Desmethyl Azelastine-d4 are indispensable. They are introduced into samples to control for variations in sample preparation and instrument response, thereby improving the reliability of relative quantification. mdpi.com The use of a deuterated standard is crucial for differentiating the standard from its endogenous, non-labeled counterpart, a task easily achieved with HRMS. This approach enables researchers to confidently identify and semi-quantify significantly regulated metabolites in complex biological matrices, paving the way for a deeper understanding of metabolic pathways. mdpi.com
Table 1: Key Advantages of Integrating Internal Standards with HRMS in Untargeted Metabolomics
| Feature | Advantage in HRMS Workflow | Role of this compound |
|---|---|---|
| Mass Accuracy | Allows for confident molecular formula assignment and differentiation between isobaric compounds. | Provides a precise mass reference point for calibration and verification during analysis. |
| High Resolution | Separates analyte signals from matrix interferences, leading to cleaner data and improved detection. | Ensures the standard's signal is clearly resolved from other components, enhancing quantification accuracy. |
| MS/MS Capability | Provides structural information for metabolite identification by comparing fragmentation patterns to databases. | Serves as a stable reference for retention time and fragmentation behavior, aiding in the identification of the target analyte. |
| Untargeted Profiling | Enables the detection and relative quantification of thousands of metabolites simultaneously to discover novel biomarkers. | Acts as a consistent benchmark across multiple runs and samples, allowing for reliable cross-comparison of metabolite levels. mdpi.com |
Automation and High-Throughput Methodologies for Bioanalytical Analysis
The pharmaceutical industry increasingly relies on high-throughput screening in areas like ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess new drug candidates early in the discovery process. nih.gov This necessitates automated and robust bioanalytical methods that can process thousands of samples efficiently. nih.gov
Automated workflows often involve robotic systems for sample preparation, integrated with high-speed liquid chromatography and tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In such high-throughput environments, the precision of each measurement is paramount. This compound serves as a vital internal standard in these automated assays. Its consistent behavior throughout the automated sample preparation and analysis pipeline ensures that the quantification of the target analyte, N-Desmethyl Azelastine (B1213491), is not skewed by systematic or random errors. The stability and reliability of deuterated standards are critical for the quality and reproducibility of data generated in large-scale screening campaigns. nih.gov
Table 2: Role of this compound in Automated Bioanalytical Workflows
| Automated Stage | Technological Advancement | Function of Internal Standard |
|---|---|---|
| Sample Preparation | Robotic liquid handlers for pipetting, extraction, and dilution in 96- or 384-well plates. nih.gov | Corrects for variability in extraction efficiency and sample volume, ensuring consistency across all wells. |
| Liquid Chromatography | Ultra-fast gradients and multiplexed LC systems to reduce run times. nih.gov | Normalizes for minor shifts in retention time and injection volume, maintaining analytical precision. |
| Mass Spectrometry | Automated MS/MS optimization and rapid polarity switching. nih.gov | Compensates for fluctuations in ionization efficiency and instrument response (matrix effects). |
| Data Processing | Integrated software for automated peak integration, calibration, and reporting. nih.gov | Provides a constant reference for the software algorithm to accurately calculate the concentration of the target analyte. |
Novel Synthetic Routes for Deuterated Metabolites
The synthesis of deuterated compounds is a specialized area of organic chemistry focused on precisely incorporating deuterium (B1214612) atoms into a molecule. ornl.gov Novel synthetic routes are continually being developed to improve the efficiency, selectivity, and isotopic purity of these labeled compounds. General strategies include uncatalyzed hydrogen/deuterium exchange using deuterium sources like heavy water (D₂O) or deuterated alcohols (e.g., CD₃OD). nih.govgoogle.com
Table 3: Comparison of Synthetic Approaches for Deuterated Compounds
| Synthetic Method | Description | Applicability and Considerations |
|---|---|---|
| H/D Exchange | Involves exposing a non-deuterated compound to a deuterium source, often with a catalyst, to replace labile protons with deuterium. google.com | Simple and cost-effective for certain functional groups, but may lack site-specificity and result in incomplete deuteration. |
| Deuterated Reagents | Utilizes reagents where hydrogen atoms have been replaced with deuterium (e.g., lithium aluminum deuteride, deuterated solvents) in a conventional synthesis. nih.gov | Allows for the introduction of deuterium at specific, non-labile positions during the construction of the molecular backbone. |
| Custom Synthesis of Building Blocks | Involves the de novo synthesis of key precursors that are already deuterated, which are then used to build the final complex molecule. | Offers the highest degree of control over the position and number of deuterium atoms, essential for complex metabolites. |
| Flow Chemistry | Employs continuous-flow reactors to improve reaction control, safety, and scalability for deuteration reactions. ornl.gov | Can enhance reaction efficiency and yield, particularly for reactions requiring precise temperature or pressure control. |
Expanding Applications in Systems Biology and Mechanistic Toxicology Research (excluding safety profiles)
Systems biology and mechanistic toxicology are fields that seek to understand complex biological systems and the molecular mechanisms by which chemicals exert their effects. nih.gov Both disciplines heavily rely on quantitative measurements of biomolecules, including metabolites, to build predictive models and elucidate pathways. researchgate.net
The precise quantification of drug metabolites is crucial for this research. For instance, in a systems biology study investigating the impact of Azelastine on cellular metabolism, accurate measurement of N-Desmethyl Azelastine is necessary to understand its formation rate and downstream effects. Similarly, in mechanistic toxicology, determining the concentration of this active metabolite in target tissues or cells can provide insights into its mode of action. nih.govcaymanchem.com
This compound provides the analytical anchor for these investigations. By enabling robust and accurate quantification via LC-MS, it allows researchers to generate the high-quality data needed to correlate metabolite concentrations with biological responses, map metabolic networks, and understand toxicological mechanisms at a molecular level. nih.govresearchgate.net
Q & A
Basic: How is N-Desmethyl Azelastine-d4 structurally characterized, and what analytical methods are recommended for its identification?
This compound is a deuterated analog of the primary metabolite of Azelastine, characterized by the molecular formula C₂₁H₁₈ClN₃OD₄ and a molecular weight of 371.91 g/mol . For structural confirmation, researchers should employ high-resolution mass spectrometry (HRMS) to verify isotopic purity and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) to confirm the absence of non-deuterated impurities. Chromatographic methods like reverse-phase HPLC with UV detection are recommended for purity assessment, referencing retention times against non-deuterated standards .
Advanced: What methodological considerations are critical when using this compound as an internal standard in pharmacokinetic studies?
When deploying this compound as an internal standard, ensure isotopic stability under experimental conditions (e.g., pH, temperature) to avoid deuterium exchange. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for quantification. Key steps include:
- Matrix effect validation : Compare analyte response in biological matrices (e.g., plasma) versus solvent to assess ion suppression/enhancement.
- Cross-validation : Confirm no interference from endogenous compounds or parent drugs (e.g., Azelastine) by spiking deuterated and non-deuterated forms into blank matrices.
- Calibration linearity : Use a minimum of six concentration points across the expected physiological range, with R² ≥ 0.99 .
Basic: What are the recommended storage conditions and handling protocols for this compound to ensure stability?
Store this compound in airtight, light-protected containers at –20°C to prevent degradation. Prior to use, equilibrate to room temperature in a desiccator to minimize moisture absorption. Handling should occur in a fume hood with nitrile gloves and lab coats to avoid contamination. For long-term stability, periodic analysis via HPLC or LC-MS is advised to monitor deuterium retention and chemical integrity .
Advanced: How can researchers optimize synthetic routes for this compound to maximize deuterium incorporation efficiency?
Deuterium incorporation typically involves acid- or base-catalyzed hydrogen-deuterium exchange at specific positions. To optimize:
- Reaction solvent : Use deuterated solvents (e.g., D₂O, CD₃OD) to minimize isotopic dilution.
- Catalyst screening : Test palladium or platinum catalysts under controlled pH and temperature to enhance exchange rates.
- Post-synthesis purification : Employ preparative HPLC with deuterium-enriched mobile phases to isolate high-purity fractions. Validate using isotopic ratio mass spectrometry (IRMS) to confirm ≥98% deuteration .
Basic: What role does this compound play in elucidating metabolic pathways of Azelastine?
As a stable isotope-labeled analog, this compound is used to trace Phase I metabolism, particularly N-demethylation and oxidation pathways . Co-administration with Azelastine in in vitro microsomal assays enables precise quantification of metabolite formation via LC-MS/MS, correcting for ion suppression and matrix effects. This approach clarifies enzymatic contributions (e.g., CYP3A4/5 activity) and interspecies metabolic differences .
Advanced: How should researchers address discrepancies in reported pharmacokinetic data for N-Desmethyl Azelastine across studies?
Discrepancies may arise from variations in analytical methodologies or biological matrices . To resolve:
- Harmonize protocols : Standardize sample preparation (e.g., protein precipitation vs. solid-phase extraction) and LC-MS parameters (e.g., column type, gradient profile).
- Cross-laboratory validation : Share blinded samples between labs to assess inter-study reproducibility.
- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., mixed-effects regression) to account for covariates like age, species, or dosing regimens .
Advanced: What experimental designs are recommended to assess the stability of this compound under physiological conditions?
Design stress-testing experiments to simulate physiological environments:
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation kinetics via LC-MS.
- Thermal stability : Expose to temperatures ranging from 4°C to 50°C over 48 hours.
- Enzymatic resistance : Test stability in liver microsomes or plasma to identify esterase/protease susceptibility. Quantify deuterium retention using NMR or IRMS post-incubation .
Basic: What are the key applications of this compound in preclinical drug development?
Its primary applications include:
- Quantitative bioanalysis : Serving as an internal standard for LC-MS/MS assays to measure Azelastine and metabolites in biological fluids.
- Metabolic profiling : Differentiating endogenous compounds from drug-derived metabolites in complex matrices.
- Dose-response studies : Correlating metabolite concentrations with pharmacological effects (e.g., antihistaminic activity) .
Advanced: How can researchers mitigate challenges in detecting low-abundance this compound in tissue distribution studies?
Enhance sensitivity by:
- Sample enrichment : Use immunoaffinity columns or molecularly imprinted polymers (MIPs) to isolate the analyte from tissue homogenates.
- High-resolution MS : Employ orbitrap or time-of-flight (TOF) detectors with sub-ppm mass accuracy.
- Chemical derivatization : Introduce charged or fluorescent tags (e.g., dansyl chloride) to improve ionization efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
